3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxymethyl-isopropyl-amino group and a tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Attachment of the Isopropyl-amino Group: The isopropyl-amino group can be introduced through an amination reaction using isopropylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the carboxymethyl or isopropyl-amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(Carboxymethyl-isopropyl-amino)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific piperidine ring structure, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)17(10-13(18)19)12-7-6-8-16(9-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYSZFVRHDBGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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